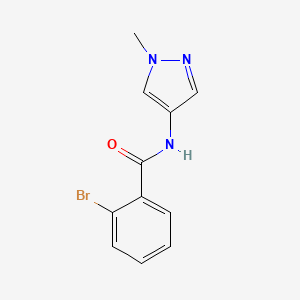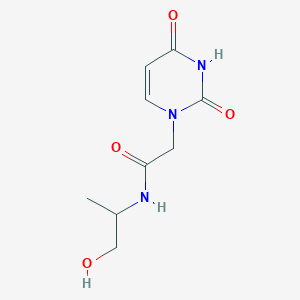![molecular formula C13H24N2O3 B7541991 1-[4-(2-Hydroxyethyl)piperazin-1-yl]-3-(oxolan-2-yl)propan-1-one](/img/structure/B7541991.png)
1-[4-(2-Hydroxyethyl)piperazin-1-yl]-3-(oxolan-2-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(2-Hydroxyethyl)piperazin-1-yl]-3-(oxolan-2-yl)propan-1-one is a chemical compound that has gained significant attention in the scientific community due to its potential application in the field of medicinal chemistry. This compound is also known as HEPP and has been extensively studied for its biological properties and potential therapeutic benefits.
Mecanismo De Acción
The mechanism of action of HEPP is not yet fully understood. However, it has been suggested that HEPP may exert its anticancer activity through the inhibition of cell proliferation and induction of apoptosis in cancer cells. HEPP may also modulate various signaling pathways involved in cancer development and progression.
Biochemical and Physiological Effects:
HEPP has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes involved in cancer development and progression. HEPP has also been shown to induce cell cycle arrest and apoptosis in cancer cells. Additionally, HEPP has been shown to exhibit anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
HEPP has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high yields and purity. HEPP is also soluble in various solvents, making it easy to prepare solutions for experiments. However, HEPP has several limitations, including its low water solubility and potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for the research of HEPP. Further studies are needed to fully understand the mechanism of action of HEPP and its potential therapeutic benefits. Additionally, the development of novel derivatives of HEPP may lead to the discovery of more potent anticancer agents. Furthermore, the development of drug delivery systems for HEPP may improve its bioavailability and reduce potential toxicity.
Métodos De Síntesis
The synthesis of HEPP involves the reaction of 1-(4-bromobenzyl)piperazine with 2-oxo-tetrahydrofuran-3-yl acetate in the presence of a base, followed by the addition of sodium borohydride to reduce the resulting intermediate to HEPP. The synthesis of HEPP has been optimized to obtain high yields and purity, making it a viable candidate for further research.
Aplicaciones Científicas De Investigación
HEPP has been studied extensively for its potential application in the field of medicinal chemistry. It has been shown to exhibit anticancer activity in various cancer cell lines, including breast, lung, and colon cancer. HEPP has also been shown to possess anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.
Propiedades
IUPAC Name |
1-[4-(2-hydroxyethyl)piperazin-1-yl]-3-(oxolan-2-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O3/c16-10-9-14-5-7-15(8-6-14)13(17)4-3-12-2-1-11-18-12/h12,16H,1-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXASCNURXBIAFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CCC(=O)N2CCN(CC2)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(2-Hydroxyethyl)piperazin-1-yl]-3-(oxolan-2-yl)propan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-(6-Ethylthieno[2,3-d]pyrimidin-4-yl)sulfanylpyridine-3-carboxylic acid](/img/structure/B7541942.png)

![N-(1H-pyrazol-4-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7541950.png)
![1-Butan-2-yl-3-[(1-ethylpyrrolidin-2-yl)methyl]thiourea](/img/structure/B7541962.png)


![3-[(2,2-Dimethylmorpholin-4-yl)methyl]-4-fluorobenzonitrile](/img/structure/B7541975.png)
![Methyl 2-[(5-chloro-4-iodo-2-methoxybenzoyl)amino]acetate](/img/structure/B7541986.png)
![5-Chloro-4-[(3-ethylpiperidin-1-yl)methyl]thiadiazole](/img/structure/B7541987.png)